molecular formula C13H5F5N2O B14235965 Benzonitrile, 2,5-difluoro-4-[2-oxo-4-(trifluoromethyl)-1(2H)-pyridinyl]- CAS No. 390412-38-1

Benzonitrile, 2,5-difluoro-4-[2-oxo-4-(trifluoromethyl)-1(2H)-pyridinyl]-

Cat. No.: B14235965
CAS No.: 390412-38-1
M. Wt: 300.18 g/mol
InChI Key: CKYPMFVPDGEOFP-UHFFFAOYSA-N
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Description

Benzonitrile, 2,5-difluoro-4-[2-oxo-4-(trifluoromethyl)-1(2H)-pyridinyl]- is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a benzonitrile core substituted with difluoro and trifluoromethyl groups, as well as a pyridinyl moiety. The presence of these fluorinated groups imparts significant chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 2,5-difluoro-4-[2-oxo-4-(trifluoromethyl)-1(2H)-pyridinyl]- typically involves multi-step organic reactions. One common method includes the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable fluorinated precursor undergoes substitution with a nucleophile under controlled conditions. The reaction conditions often involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 2,5-difluoro-4-[2-oxo-4-(trifluoromethyl)-1(2H)-pyridinyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace the fluorine atoms under suitable conditions.

Common Reagents and Conditions

    Oxidation: KMnO_4, CrO_3, acidic or basic conditions.

    Reduction: LiAlH_4, NaBH_4, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

Major Products

The major products formed from these reactions include carboxylic acids, amines, alcohols, and substituted derivatives, depending on the specific reaction and conditions used.

Scientific Research Applications

Benzonitrile, 2,5-difluoro-4-[2-oxo-4-(trifluoromethyl)-1(2H)-pyridinyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of benzonitrile, 2,5-difluoro-4-[2-oxo-4-(trifluoromethyl)-1(2H)-pyridinyl]- involves its interaction with specific molecular targets and pathways. The presence of fluorinated groups enhances its binding affinity to target proteins or enzymes, leading to modulation of their activity. The compound may inhibit or activate specific pathways, resulting in desired biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(trifluoromethyl)benzonitrile
  • 4-(Trifluoromethyl)benzonitrile
  • 2,5-Difluorobenzonitrile

Uniqueness

Benzonitrile, 2,5-difluoro-4-[2-oxo-4-(trifluoromethyl)-1(2H)-pyridinyl]- stands out due to its unique combination of difluoro and trifluoromethyl groups along with the pyridinyl moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its enhanced stability, reactivity, and potential biological activities differentiate it from other similar compounds.

Properties

CAS No.

390412-38-1

Molecular Formula

C13H5F5N2O

Molecular Weight

300.18 g/mol

IUPAC Name

2,5-difluoro-4-[2-oxo-4-(trifluoromethyl)pyridin-1-yl]benzonitrile

InChI

InChI=1S/C13H5F5N2O/c14-9-5-11(10(15)3-7(9)6-19)20-2-1-8(4-12(20)21)13(16,17)18/h1-5H

InChI Key

CKYPMFVPDGEOFP-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)C=C1C(F)(F)F)C2=C(C=C(C(=C2)F)C#N)F

Origin of Product

United States

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